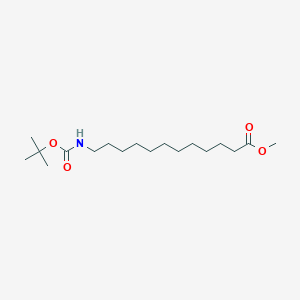
(S)-Aclidinium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Aclidinium Bromide is an isomer of Aclidinium Bromide a novel long-acting antimuscarinic bronchodilator in phase II clinical trials for the treatment of chronic obstructive pulmonary disease (1,2).
Applications De Recherche Scientifique
Therapeutic Applications in COPD
Efficacy in Different Populations : Aclidinium Bromide has demonstrated significant efficacy in improving lung function in patients with COPD, as evidenced by a randomized clinical trial conducted in a Korean population, which is consistent with results observed in Caucasian populations (Lee et al., 2015).
Pharmacological Profile : Studies have investigated the in vitro stability and pharmacological activity of aclidinium bromide's metabolites. It is rapidly hydrolyzed in plasma to form inactive metabolites, suggesting reduced systemic exposure and less propensity for class-related systemic side effects (Sentellas et al., 2010).
Pharmacokinetics and Safety : The safety and tolerability of aclidinium, along with its bioavailability, have been a subject of research. A study found that aclidinium has low and short-lived bioavailability with a low incidence of systemic side effects, contributing to a positive safety and tolerability profile (Ortiz et al., 2012).
Bronchodilatory Effects : Aclidinium Bromide has been shown to produce sustained bronchodilation over 24 hours in patients with COPD, with a fast onset of action, a long duration of effect, and a favorable cardiovascular safety profile (Gavaldà et al., 2009).
Improved Control of Lung Function : Clinical studies indicate that aclidinium bromide achieves better control of lung function, especially nighttime symptoms in COPD patients. Its rapid metabolism compared to other muscarinic receptor inhibitors is thought to lead to fewer systemic side effects (Zhong & Roth, 2014).
Additional Research Areas
Pharmacodynamics in COPD Patients : A study evaluated the pharmacodynamics, pharmacokinetics, safety, and tolerability of ascending doses of aclidinium bromide in patients with COPD, demonstrating its efficacy in producing sustained bronchodilation (Joos et al., 2010).
Impact on Exercise Endurance and Physical Activity : Aclidinium bromide has been found to significantly improve exercise endurance, reduce exertional dyspnea, and improve physical activity in patients with COPD (Beeh et al., 2014).
Pharmacokinetics in Renal Function : Its pharmacokinetics and safety in individuals with normal or impaired renal function were also studied, suggesting that aclidinium bromide is well tolerated across different levels of renal function (Schmid et al., 2010).
Lung Deposition from Inhalers : The effectiveness of aclidinium bromide delivery via multidose dry powder inhalers has been quantified, showing efficient lung deposition (Newman et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Aclidinium Bromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "R-(-)-Glycidyl Butyrate", "Methylamine", "Hydrogen Bromide", "Sodium Hydroxide", "Sodium Carbonate", "Methanol", "Ethanol", "Acetone", "Diethyl Ether", "Water" ], "Reaction": [ "Step 1: R-(-)-Glycidyl Butyrate is reacted with methylamine in methanol to form (S)-N-methyl-3-(oxiran-2-yl)propan-1-amine.", "Step 2: The product from step 1 is treated with hydrogen bromide in diethyl ether to form (S)-N-methyl-3-(bromomethyl)propan-1-amine.", "Step 3: The product from step 2 is reacted with sodium carbonate in acetone to form (S)-3-(bromomethyl)-1-(methylamino)propan-1-one.", "Step 4: The product from step 3 is treated with sodium hydroxide in water to form (S)-3-(hydroxymethyl)-1-(methylamino)propan-1-one.", "Step 5: The product from step 4 is reacted with hydrogen bromide in ethanol to form (S)-Aclidinium Bromide." ] } | |
Numéro CAS |
320346-78-9 |
Formule moléculaire |
C₂₆H₃₀BrNO₄S₂ |
Poids moléculaire |
564.55 |
Synonymes |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)

